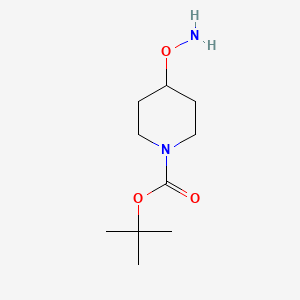
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de liaisons PROTAC
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate : est utilisé comme liaison semi-flexible dans le développement des PROTAC (chimères de ciblage de la protéolyse). Les PROTAC sont une nouvelle classe d'agents thérapeutiques qui ciblent les protéines pour la dégradation. La structure du composé permet d'incorporer de la rigidité dans la région de la liaison, ce qui peut avoir un impact significatif sur l'orientation 3D des dégradeurs de protéines bifonctionnels et optimiser les propriétés pharmacologiques .
Dégradation ciblée des protéines
Le composé sert de bloc de construction crucial dans les stratégies de dégradation ciblée des protéines. En facilitant la connexion entre les ligases de l'ubiquitine et les protéines cibles, il permet la conception de molécules capables de dégrader sélectivement les protéines liées aux maladies, offrant une approche prometteuse pour traiter diverses maladies .
Recherche sur la tuberculose
Ce composé a été identifié dans le cadre d'un processus qui génère une force proton-motrice essentielle à la survie de Mycobacterium tuberculosis en conditions hypoxiques. Cette recherche est cruciale pour comprendre et lutter contre la tuberculose, car la capacité de la bactérie à survivre dans des environnements à faible teneur en oxygène au sein des granulomes infectés représente un défi majeur pour le traitement .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-aminooxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTOYSDJBBDOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646808 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-25-1 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

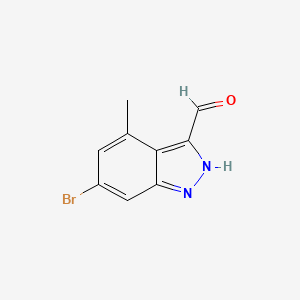
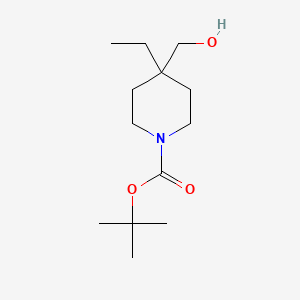


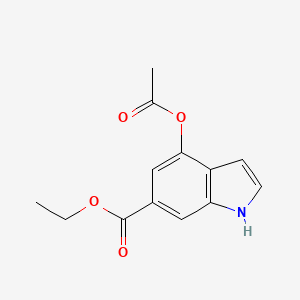
![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
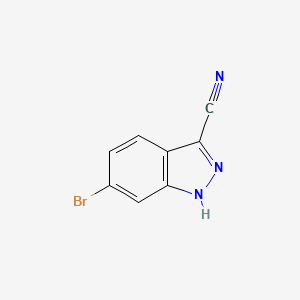
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

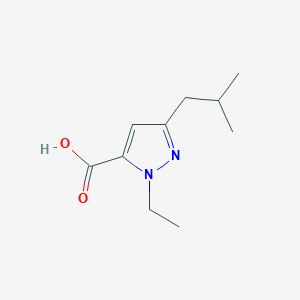

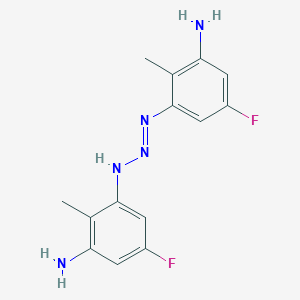
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
